molecular formula C17H23NO4 B131327 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 149353-75-3

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Numéro de catalogue: B131327
Numéro CAS: 149353-75-3
Poids moléculaire: 305.4 g/mol
Clé InChI: YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound consists of a benzoic acid core substituted at the para position with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol (CAS: 149353-75-3) . Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and transcription factor modulators . The Boc group enhances solubility during synthetic steps and is readily cleaved under acidic conditions .

Propriétés

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626156
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-75-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149353-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Formation of Piperidine-2,6-dione Intermediate

The process begins with 3-(2-bromophenyl)pentanedioic acid (3) , which undergoes cyclization with urea at 180–210°C for 2–10 hours to yield 4-(2-bromophenyl)piperidine-2,6-dione (4) . This step achieves near-quantitative conversion by leveraging the dehydrating properties of urea.

Key parameters :

  • Reagent : 1.0–1.1 molar equivalents of urea.

  • Isolation : Filtration or recrystallization from ethanol/water mixtures.

Reduction to Piperidine Intermediate

The dione (4) is reduced to 4-(2-bromophenyl)piperidine (5) using sodium borohydride/boron trifluoride-THF complex or lithium aluminum hydride .

Typical conditions :

  • Temperature : -20°C to 0°C during reagent addition, followed by heating at 40–100°C for 2–12 hours.

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 85–92% after column chromatography.

Table 1: Comparison of Reducing Agents

Reducing AgentTemperature RangeReaction TimeYield (%)
NaBH4/BF3-THF complex40–60°C6 hours89
LiAlH460–80°C4 hours91

Boc Protection of the Piperidine Nitrogen

The piperidine intermediate (5) is protected with di-tert-butyl dicarbonate in the presence of sodium carbonate or N,N-diisopropylethylamine .

Optimized protocol :

  • Reagents : 1.0 molar equivalent di-tert-butyl dicarbonate, 1.2 equivalents Na2CO3.

  • Solvent : THF/water (4:1 v/v).

  • Conditions : 10–30°C for 1–6 hours.

  • Yield : 94–97% after recrystallization from hexane.

Lithiation and Carboxylation

The Boc-protected bromophenylpiperidine (6) undergoes lithium-halogen exchange with n-butyllithium at -100°C to -60°C, followed by carboxylation with dry ice.

Critical steps :

  • Lithiation : 1.1–1.3 equivalents n-BuLi in anhydrous THF.

  • Carboxylation : Excess dry ice added over 1–4 hours, stirred for 6–24 hours.

  • Isolation : Acidic workup (1M HCl) and recrystallization from ethyl acetate/hexane.

  • Yield : 75–82%.

Process Optimization and Scalability

Telescoping Steps (d) and (e)

Patent WO2019232010A1 highlights bypassing the isolation of 4-(2-bromophenyl)piperidine (5) by directly introducing di-tert-butyl dicarbonate into the reaction mixture. This reduces waste and improves overall yield to 78–84% for the combined steps.

Advantages :

  • Eliminates intermediate purification losses.

  • Reduces solvent consumption by 30%.

Solvent and Temperature Effects

  • THF vs. Et2O : THF provides superior solubility for intermediates, enabling faster reaction kinetics.

  • Low-temperature lithiation : Prevents side reactions such as dimerization or elimination.

Alternative Synthetic Routes

Cross-Coupling with Boc-Protected Piperidines

ChemicalBook describes a method using N-Boc-4-iodopiperidine and 4-bromobenzoic acid under Suzuki-Miyaura conditions. While this route is less common for the 4-substituted isomer, it offers modularity for structural analogs.

Limitations :

  • Requires palladium catalysts, increasing cost.

  • Lower yields (65–70%) due to competing protodehalogenation .

Analyse Des Réactions Chimiques

Carbonation via Organolithium Reagents

The benzoic acid group is introduced via a lithiation-carbonation sequence. This reaction is central to the compound’s synthesis.

Reaction Step Conditions Key Reagents Product Reference
Formation of aryl lithiumTHF, −100°C to −60°C, 0.5–3 hoursn-BuLi or t-BuLi (1.1–1.3 equivalents)(2-(1-(Boc)piperidin-4-yl)phenyl)lithium intermediate
Quenching with CO₂Excess dry ice, 6–24 hours stirringCO₂ (solid or gaseous)4-(1-(Boc)piperidin-4-yl)benzoic acid

Mechanistic Insight :

  • The bromine in the precursor (tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate) is replaced by lithium via halogen-lithium exchange.

  • Subsequent reaction with CO₂ forms the carboxylic acid.

Cross-Coupling Reactions

The compound’s aromatic ring participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Catalyst System Product Reference
Negishi CouplingDMA, 85°C, Pd(dppf)Cl₂, CuI, ZnPd(dppf)Cl₂/CuIBiphenyl or heteroaryl derivatives

Example Synthesis :

  • Reacting 3-bromobenzoic acid with N-Boc-4-iodopiperidine under Negishi conditions yields 3-(1-(Boc)piperidin-4-yl)benzoic acid .

Amide and Ester Formation

The carboxylic acid undergoes activation for nucleophilic substitution.

Reaction Type Conditions Activation Reagents Product Reference
Amide CouplingDMF, RT, 6–8 hoursHATU, DIPEA (4 equivalents)Piperidine-linked amides
EsterificationMethanol, H₂SO₄, refluxH₂SO₄ (catalytic)Methyl ester derivatives

Case Study :

  • Condensation with 4-chlorobenzoylpiperidine using HATU/DIPEA yields PROTAC linkers with enhanced binding affinity .

Boc Deprotection

The Boc group is selectively removed under acidic conditions, enabling further piperidine functionalization.

Reagent Conditions Product Reference
Trifluoroacetic Acid (TFA)DCM, 0°C to RT, 2–5 hours4-(piperidin-4-yl)benzoic acid

Applications :

  • The deprotected amine undergoes alkylation or acylation for downstream modifications.

Oxidation and Reduction

The benzoic acid moiety can be further derivatized:

Reaction Type Reagents Product Reference
ReductionLiAlH₄, THFBenzyl alcohol derivative
OxidationKMnO₄, acidic conditionsNo reaction (stable carboxylic acid)

Note : The carboxylic acid is resistant to further oxidation under standard conditions.

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration at specific positions.

Reaction Type Reagents Position Reference
BrominationBr₂, FeBr₃Para to the carboxylic acid

Critical Data Tables

Reaction TypeTemperature Range (°C)SolventTypical Yield*
Lithiation-Carbonation−100 to −60THF60–75%
Negishi Coupling85DMA50–65%
Amide CouplingRTDMF70–85%
Boc Deprotection0–25DCM>90%

*Yields estimated from referenced procedures.

Applications De Recherche Scientifique

Role in PROTAC Development

One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulating protein levels within cells.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • Anti-cancer Agents : Research indicates that compounds derived from this acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies have suggested that derivatives may play a role in reducing β-amyloid peptide production, which is significant in Alzheimer's disease research .

Bioconjugation Applications

The compound has also been identified as a potential crosslinker in bioconjugation processes. This application is essential for developing targeted therapies that require precise delivery mechanisms for drugs or imaging agents.

Case Study 1: PROTAC Optimization

A study highlighted the use of this compound in optimizing PROTACs aimed at degrading specific oncoproteins. The incorporation of this linker improved the efficacy and selectivity of the PROTACs compared to those using traditional linkers .

Case Study 2: Synthesis of Anti-cancer Compounds

Another research effort synthesized various derivatives of this compound, evaluating their anti-cancer properties. Results indicated that certain modifications led to enhanced potency against specific cancer cell lines, demonstrating its utility as a scaffold for drug development .

Summary Table of Applications

Application AreaDescription
PROTAC DevelopmentUsed as a semi-flexible linker to induce targeted protein degradation
Medicinal ChemistryServes as an intermediate for synthesizing anti-cancer and neuroprotective agents
BioconjugationActs as a crosslinker for targeted drug delivery systems

Comparaison Avec Des Composés Similaires

Positional Isomers

Compound Name CAS No. Substitution Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid 149353-75-3 Para C₁₇H₂₃NO₅ 321.37 Intermediate for PROTACs
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 170838-26-3 Ortho C₁₇H₂₃NO₅ 321.37 Altered steric effects for target binding
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid 250681-69-7 Meta (ether linker) C₁₇H₂₃NO₅ 321.37 Enhanced flexibility for enzyme inhibition

Linker-Modified Analogs

Compound Name CAS No. Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-((1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid N/A Methylene C₁₈H₂₅NO₅ 335.40 Increased hydrophobicity for membrane permeability
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzoic acid 1035270-79-1 Ether C₁₈H₂₅NO₅ 335.40 Improved solubility and metabolic stability

Substituted Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid 2748610-41-3 2,6-Difluoro C₁₇H₂₁F₂NO₄ 341.36 Enhanced electronic effects for kinase inhibition
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-3-(trifluoromethoxy)benzoic acid N/A Trifluoromethoxy C₁₉H₂₄F₃NO₅ 427.40 Increased metabolic stability in Plasmodium inhibitors

Activité Biologique

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS Number: 149353-75-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 149353-75-3

The biological activity of this compound is primarily attributed to its role as a linker in PROTACs. These bifunctional molecules are designed to recruit E3 ubiquitin ligases to target proteins, facilitating their degradation via the ubiquitin-proteasome pathway. The incorporation of a rigid linker like this compound can influence the orientation and efficacy of the PROTAC in targeting specific proteins for degradation, which is crucial for therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with piperidine moieties could inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . The structural flexibility provided by the tert-butoxycarbonyl group enhances the interaction with target proteins involved in cancer progression.

Inhibition of Platelet Aggregation

Another notable biological activity is the inhibition of platelet aggregation. Research showed that piperidine derivatives can effectively block the binding of fibrinogen to integrin αIIbβ3, a critical step in platelet activation and aggregation. This property suggests potential applications in treating thrombotic disorders .

Comparative Biological Activity Table

Compound Biological Activity Mechanism Reference
This compoundAntitumor, Inhibition of platelet aggregationPROTAC linker, Integrin αIIbβ3 inhibition
Piperidine derivativesAntiproliferativeInduction of apoptosis
Other related compoundsVascular effects, AntithromboticModulation of platelet function

Research Findings

In recent years, several studies have focused on optimizing the structure of piperidine-based compounds to enhance their biological activity. Investigations into the structure-activity relationship (SAR) have revealed that modifications to the piperidine ring and the benzoic acid moiety can significantly affect potency and selectivity against various biological targets .

For example, a study highlighted that introducing electron-withdrawing groups on the aromatic ring increased the compound's affinity for target proteins involved in cancer pathways, thereby enhancing its antitumor efficacy .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight306.35 g/mol
Melting Point162–166°C (dec.)
Solubility in DMSO>50 mg/mL
Stability in Aqueous BufferStable ≤6 hrs at pH 7.4, 25°C

Q. Table 2. Recommended Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc2 _2O, DMAP, CH2 _2Cl2 _2, 0°C→RT85%
Suzuki CouplingPd(PPh3 _3)4 _4, Na2 _2CO3 _3, DME/H2 _2O, 80°C72%
Carboxylic Acid DeprotectionLiOH, THF/H2 _2O, RT90%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.